molecular formula C4H7BrO2 B14224443 3-Butene-1,2-diol, 3-bromo-, (2R)- CAS No. 796989-44-1

3-Butene-1,2-diol, 3-bromo-, (2R)-

Cat. No.: B14224443
CAS No.: 796989-44-1
M. Wt: 167.00 g/mol
InChI Key: VLMHZGCIQCEMND-SCSAIBSYSA-N
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Description

3-Butene-1,2-diol, 3-bromo-, (2R)- is an organic compound with the molecular formula C₄H₇BrO₂ It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butene-1,2-diol, 3-bromo-, (2R)- can be achieved through several methods. One common approach involves the palladium-catalyzed enantioselective synthesis from 3,4-epoxy-1-butene. This method uses water as a co-solvent and a chiral ligand to achieve high enantiomeric excess . The reaction conditions typically include a low catalyst loading (0.025 mol %) and controlled temperature to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors can enhance efficiency and scalability. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Butene-1,2-diol, 3-bromo-, (2R)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

    Reduction: Yields various alcohols or alkanes.

    Substitution: Results in the formation of substituted butene diols.

Scientific Research Applications

3-Butene-1,2-diol, 3-bromo-, (2R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butene-1,2-diol, 3-bromo-, (2R)- involves its interaction with specific molecular targets. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. The stereochemistry of the molecule plays a crucial role in determining the outcome of these reactions, as the spatial arrangement of atoms influences reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butene-1,2-diol, 3-bromo-, (2R)- is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

796989-44-1

Molecular Formula

C4H7BrO2

Molecular Weight

167.00 g/mol

IUPAC Name

(2R)-3-bromobut-3-ene-1,2-diol

InChI

InChI=1S/C4H7BrO2/c1-3(5)4(7)2-6/h4,6-7H,1-2H2/t4-/m1/s1

InChI Key

VLMHZGCIQCEMND-SCSAIBSYSA-N

Isomeric SMILES

C=C([C@@H](CO)O)Br

Canonical SMILES

C=C(C(CO)O)Br

Origin of Product

United States

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